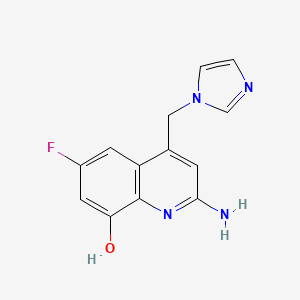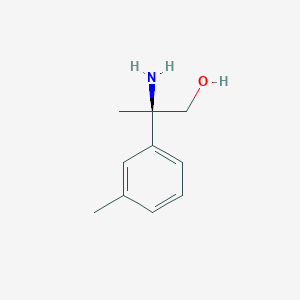
(R)-2-Amino-2-(m-tolyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(m-tolyl)propan-1-ol is a chiral secondary alcohol with a tolyl group attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing ®-2-Amino-2-(m-tolyl)propan-1-ol involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst . This method provides high yields and enantioselectivities, making it an efficient route for producing chiral alcohols.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(m-tolyl)propan-1-ol typically involves catalytic processes that ensure high efficiency and selectivity. The use of transition metal catalysts, such as ruthenium, is common in these processes to achieve the desired enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and 2,6-lutidine in acetonitrile solution.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
®-2-Amino-2-(m-tolyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(m-tolyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(m-tolyl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-phenylpropan-1-ol: A similar compound with a phenyl group instead of a tolyl group.
2-Amino-2-(p-tolyl)propan-1-ol: A compound with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
®-2-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the meta-tolyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
FEQAYRHYAHDIEX-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@](C)(CO)N |
SMILES canonique |
CC1=CC(=CC=C1)C(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


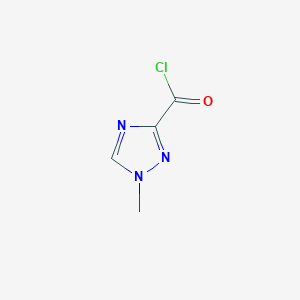
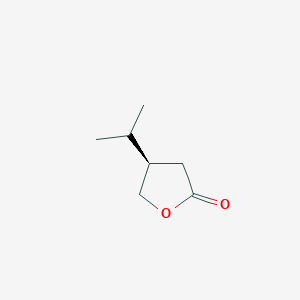

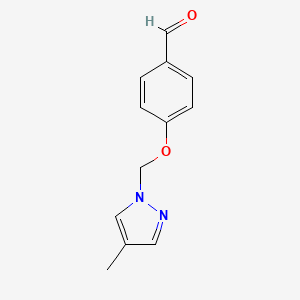
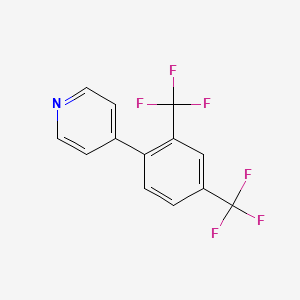

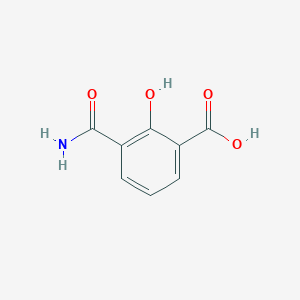
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
